3-Acetamidopyridine

説明

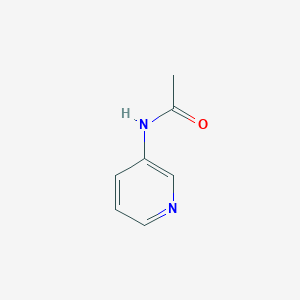

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-3-2-4-8-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYIBLHBCPSTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207371 | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-45-8 | |

| Record name | Acetamide, N-3-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005867458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-3-pyridinyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5867-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Pyridin-3-yl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862W2J86S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Pyridyl)acetamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and relevant biological context of N-(3-Pyridyl)acetamide. The information is intended to support research and development activities involving this compound and its derivatives.

Chemical Properties

N-(3-Pyridyl)acetamide is a pyridyl derivative of acetamide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(pyridin-3-yl)acetamide | [1] |

| CAS Number | 5867-45-8 | [2][3] |

| Molecular Formula | C₇H₈N₂O | [2][3][4] |

| Molecular Weight | 136.15 g/mol | [2][4] |

| Physical Form | White to almost white powder or crystals | [1] |

| Melting Point | 122-124°C (for the related isomer 2-(Pyridin-3-yl)acetamide) | [5] |

| Boiling Point | Data not readily available | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Structure and Elucidation

The structural confirmation of N-(3-Pyridyl)acetamide is primarily achieved through spectroscopic methods. Below is a summary of the expected data from key analytical techniques.

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Multiple signals in the aromatic region (~7.0-8.5 ppm).- Amide Proton (N-H): A broad singlet that can appear over a wide chemical shift range, dependent on solvent and concentration.- Methyl Protons (CH₃): A singlet around 2.0-2.2 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-172 ppm.[6][7]- Pyridine Carbons: Multiple signals in the aromatic region (~120-150 ppm).- Methyl Carbon (CH₃): A signal in the upfield region, around 24 ppm.[6][7] |

| IR Spectroscopy | - N-H Stretch: A peak in the range of 3200-3400 cm⁻¹.- C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.- N-H Bend (Amide II): A peak around 1550-1640 cm⁻¹.- C-H Aromatic Stretch: Signals above 3000 cm⁻¹.[8] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): An ion at m/z = 136, corresponding to the molecular weight of the compound.[8]- Fragmentation: Characteristic fragmentation patterns may include the loss of the acetyl group or cleavage of the amide bond. |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of N-(3-Pyridyl)acetamide.

A common method for the synthesis of N-(3-Pyridyl)acetamide is the acylation of 3-aminopyridine.

Materials:

-

3-Aminopyridine

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine), if using acetyl chloride

-

Standard laboratory glassware and magnetic stirrer

Procedure (using Acetic Anhydride):

-

Dissolve 3-aminopyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a molar equivalent of acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for a designated period (e.g., 2-4 hours) while monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(3-Pyridyl)acetamide as a solid.

Below is a graphical representation of the synthesis workflow.

The synthesized product should be characterized to confirm its identity and purity.

-

Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value.

-

NMR Spectroscopy:

-

Dissolve a small sample of the product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.[9]

-

Analyze the spectra to confirm the presence of all expected proton and carbon signals and their respective chemical shifts and multiplicities.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the product (e.g., as a KBr pellet or a thin film).

-

Obtain the IR spectrum and identify the characteristic absorption bands for the amide functional group.

-

-

Mass Spectrometry (MS):

-

Analyze a sample of the product by a suitable mass spectrometry technique (e.g., GC-MS, ESI-MS).

-

Confirm the molecular weight from the molecular ion peak.[9]

-

Biological Context and Signaling Pathways

Derivatives of pyridinyl acetamide have garnered significant interest in drug development, particularly as inhibitors of specific signaling pathways implicated in cancer.

Several pyridinyl acetamide derivatives have been identified as inhibitors of the Wnt signaling pathway.[10][11][12][13] The Wnt pathway is crucial for cellular processes, and its aberrant activation is a hallmark of various cancers.[12][13] These inhibitors often target Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion and activity of Wnt ligands.[12][13] By inhibiting PORCN, these compounds can block the entire Wnt signaling cascade.

The diagram below illustrates a simplified canonical Wnt signaling pathway and the point of intervention for a PORCN inhibitor.

N-(pyridin-3-yl)acetamide derivatives have also been analyzed for their interaction with PIM-1 kinase.[14] PIM kinases are serine/threonine kinases that play a role in cell survival and proliferation, making them attractive targets in oncology.[14] Structure-activity relationship (SAR) studies of these derivatives help in designing more potent and selective PIM-1 inhibitors.[14]

This guide provides foundational technical information on N-(3-Pyridyl)acetamide for professionals in the fields of chemical research and drug development. Further investigation into its biological activities and the development of its derivatives may lead to novel therapeutic agents.

References

- 1. N-(Pyridin-3-yl)acetamide | 5867-45-8 [sigmaaldrich.com]

- 2. 001chemical.com [001chemical.com]

- 3. 5867-45-8|N-(Pyridin-3-yl)acetamide|BLD Pharm [bldpharm.com]

- 4. aceschem.com [aceschem.com]

- 5. 2-(Pyridin-3-yl)acetamide|lookchem [lookchem.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645) [hmdb.ca]

- 7. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 8. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]

- 9. rsc.org [rsc.org]

- 10. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Acetamidopyridine (CAS: 5867-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidopyridine, with the CAS number 5867-45-8, is a pyridine derivative characterized by an acetamide group at the third position of the pyridine ring.[1] Its chemical formula is C7H8N2O, and it has a molecular weight of 136.15 g/mol .[2][3][4] This compound typically appears as a white to off-white crystalline powder.[1][5] this compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] The pyridine scaffold is a prevalent structural unit in numerous therapeutic agents, highlighting the importance of its derivatives in drug design and discovery.[6][7][8]

Physicochemical and Spectroscopic Characterization

The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.

Physicochemical Properties

The physical and chemical data for this compound are compiled in the following table, offering a comprehensive overview of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 5867-45-8 | [1][2][3] |

| Molecular Formula | C7H8N2O | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| Appearance | White to off-white powder to crystal | [1][5] |

| Melting Point | 131 - 137 °C | [2][5][9][10] |

| Boiling Point | 326.5 - 327 °C | [1][2][10] |

| Density | ~1.178 g/cm³ (estimate) | [1][2] |

| pKa | 4.36 - 4.37 | [2][10] |

| Water Solubility | 3.88 x 10⁴ mg/L (sparingly soluble) | [1][10] |

| Solubility | Soluble in Methanol | [1][2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Key data from infrared spectroscopy and predicted mass spectrometry are presented below.

| Spectroscopy Type | Data | Source(s) |

| Infrared (IR) | KBr pellet, cm⁻¹: 3244m [ν(NH)], 1687vs [ν(C=O)], 1554vs [amide II] | [9] |

| Predicted Mass Spectrometry | Adduct | m/z |

| [M+H]⁺ | 137.07094 | |

| [M+Na]⁺ | 159.05288 | |

| [M-H]⁻ | 135.05638 |

Data sourced from PubChemLite, predicted using CCSbase.[11]

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the acetylation of 3-aminopyridine.[9]

Materials:

-

3-Aminopyridine (1.882 g, 20.0 mmol)

-

Pyridine (10 mL)

-

Acetic anhydride (10 mL)

-

Water (10 mL)

-

Diethyl ether

-

Methanol

Procedure:

-

Dissolve 3-aminopyridine in a mixture of pyridine and acetic anhydride.

-

Maintain the resulting solution at room temperature for 24 hours.

-

Add water to the solution and evaporate to dryness in vacuo.

-

Wash the resulting precipitate thoroughly with diethyl ether.

-

Recrystallize the crude product from methanol to yield pure this compound.[9]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 5867-45-8 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Acetamidopyridine | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5867-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. parchem.com [parchem.com]

- 11. PubChemLite - this compound (C7H8N2O) [pubchemlite.lcsb.uni.lu]

Spectroscopic analysis of 3-Acetamidopyridine (NMR, IR, Mass Spec)

Introduction

3-Acetamidopyridine, a derivative of pyridine, serves as a significant structural motif in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its molecular structure and chemical properties. A thorough characterization of this compound is paramount for quality control, reaction monitoring, and understanding its interactions in biological systems. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation.

Chemical Structure and Analysis Overview

The first step in any spectroscopic analysis is to understand the molecule's structure. The key features of this compound (C₇H₈N₂O) include a pyridine ring, an amide functional group, and a methyl group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a comprehensive structural elucidation.

Caption: Molecular structure of this compound and the corresponding spectroscopic analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.80 | d | 1H | H-2 (Pyridine) |

| ~8.35 | d | 1H | H-6 (Pyridine) |

| ~8.20 | ddd | 1H | H-4 (Pyridine) |

| ~7.35 | dd | 1H | H-5 (Pyridine) |

| ~7.90 | s (broad) | 1H | N-H (Amide) |

| ~2.15 | s | 3H | CH₃ (Acetyl) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "d" denotes doublet, "dd" denotes doublet of doublets, "ddd" denotes doublet of doublet of doublets, "s" denotes singlet.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and types of carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C=O (Amide) |

| ~145.0 | C-6 (Pyridine) |

| ~141.5 | C-2 (Pyridine) |

| ~136.0 | C-3 (Pyridine) |

| ~127.0 | C-4 (Pyridine) |

| ~123.5 | C-5 (Pyridine) |

| ~24.5 | CH₃ (Acetyl) |

Note: Chemical shifts are approximate and depend on the solvent.

Experimental Protocol for NMR

-

Sample Preparation : Weigh approximately 10-20 mg of this compound solid sample. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[1][2]

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Volume Adjustment : Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR probe.[1]

-

Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Locking and Shimming : The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[1]

-

Acquisition : Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3][4][5]

-

Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3250 | Medium | N-H stretch (Amide) |

| 3100 - 3000 | Weak | C-H stretch (Aromatic) |

| 1680 - 1660 | Strong | C=O stretch (Amide I band) |

| 1600 - 1450 | Medium | C=C and C=N stretches (Pyridine ring)[6][7] |

| 1550 - 1510 | Medium | N-H bend (Amide II band) |

| 1370 | Medium | C-H bend (Methyl) |

Experimental Protocol for FTIR (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[8]

-

Mixing : Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar and mix thoroughly with the sample.[8] KBr is used as it is transparent in the IR region.

-

Pellet Formation : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8]

-

Background Scan : Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[9][10]

-

Sample Scan : Place the KBr pellet into the sample holder and acquire the IR spectrum. The typical scan range is 4000-400 cm⁻¹.[11]

-

Data Analysis : Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Possible Assignment |

| 136 | [M]⁺˙: Molecular ion |

| 94 | [M - C₂H₂O]⁺˙: Loss of ketene from the molecular ion |

| 93 | [M - CH₃CO]⁺: Loss of the acetyl radical |

| 78 | [C₅H₄N]⁺: Pyridyl cation |

| 43 | [CH₃CO]⁺: Acetyl cation (acylium ion) |

Note: Fragmentation depends on the ionization method used. The molecular weight of this compound (C₇H₈N₂O) is 136.15 g/mol .

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.[12] High concentrations can cause signal suppression and contaminate the instrument.[12]

-

Instrument Calibration : Calibrate the mass spectrometer using a standard calibration compound to ensure accurate mass measurements.

-

Sample Introduction : The sample solution is introduced into the ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization : In the ESI source, a high voltage is applied to a capillary containing the sample solution. This creates a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.[13]

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation : Analyze the spectrum to identify the molecular ion peak to confirm the molecular weight. Study the fragmentation pattern to gain further structural insights.

Integrated Spectroscopic Workflow

The combination of these techniques provides a comprehensive and unambiguous characterization of this compound. The logical flow from one technique to another allows for cross-validation of the structural features.

Caption: An integrated workflow for the spectroscopic analysis and structural elucidation of this compound.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 2-(Pyridin-3-yl)acetamide | 3724-16-1 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 3-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Acetamidopyridine in common organic solvents. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound is a derivative of pyridine with an acetamido group at the 3-position. It serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Understanding its solubility is crucial for optimizing reaction conditions, purification processes such as recrystallization, and for the formulation of drug products where it might be a starting material or an impurity.

Qualitative Solubility Profile

Qualitative data on the solubility of this compound has been reported in several chemical catalogs and publications. This information provides a general understanding of its solubility characteristics. The compound is generally described as a white to off-white crystalline powder.[1]

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Soluble[1] | |

| Halogenated | Chloroform | Soluble (based on use as a solvent in a reaction)[2] |

| Dichloromethane | Soluble (based on use as a solvent in a reaction)[2] | |

| Aqueous | Water | Sparingly soluble[1] |

Quantitative Solubility Determination

Experimental Protocols

The following are detailed methodologies for the experimental determination of this compound solubility.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent and is considered a highly accurate technique.[3][4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.[5]

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.[5]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe and immediately filter it through a syringe filter into a pre-weighed, dry container.[5]

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under vacuum).

-

Once the solvent is fully removed, cool the container in a desiccator and weigh it again. The process should be repeated until a constant weight is achieved.[4][5]

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of filtrate) * 100

-

UV-Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining the solubility of compounds with low solubility.[6][7][8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature using its absorbance characteristics.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (or glass, depending on the wavelength range and solvent)

-

All materials listed for the Gravimetric Method

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.

-

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acetylation of 3-Aminopyridine.[2]

Reaction: Acetylation of 3-Aminopyridine using acetic anhydride, often with pyridine as a solvent and catalyst.

Procedure Outline:

-

Dissolve 3-Aminopyridine in a mixture of pyridine and acetic anhydride.

-

Allow the solution to stand at room temperature for approximately 24 hours.

-

Add water to the reaction mixture.

-

Evaporate the solvents in vacuo to obtain the crude product.

-

Wash the resulting precipitate with diethyl ether.

-

Recrystallize the product from a suitable solvent, such as methanol, to yield pure this compound.[2]

Health and Safety Information

-

Exposure Routes: Inhalation, ingestion, and skin/eye contact.

-

Potential Health Effects: Pyridine and its derivatives can cause irritation to the skin, eyes, and respiratory tract.[9] Systemic effects from significant exposure may include headache, dizziness, and potential damage to the liver and kidneys.[9][10]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Always consult the material safety data sheet (MSDS) for this compound before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. rsc.org [rsc.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. gov.uk [gov.uk]

- 10. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 11. media.laballey.com [media.laballey.com]

- 12. pentachemicals.eu [pentachemicals.eu]

Physical properties of 3-Acetamidopyridine melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 3-Acetamidopyridine: Melting and Boiling Points

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the melting and boiling points of this compound (N-(pyridin-3-yl)acetamide), a key intermediate in pharmaceutical synthesis.[1] Understanding these fundamental physical properties is critical for researchers, scientists, and drug development professionals involved in its synthesis, purification, formulation, and quality control. This document moves beyond a simple data sheet to explore the underlying molecular principles that govern these characteristics and details the rigorous experimental protocols for their accurate determination.

Executive Summary: Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its physical state is a direct consequence of the strong intermolecular forces governing its molecular interactions. The melting and boiling points are critical parameters that define the temperature ranges for its solid and liquid states under atmospheric pressure. A summary of reported values is presented below. The slight variations observed in the literature can be attributed to differences in the purity of the samples analyzed and the specific experimental conditions employed.[2]

Table 1: Reported Melting and Boiling Points of this compound

| Physical Property | Reported Value (°C) | Source |

| Melting Point | 131 | ChemicalBook[3], Guidechem[1] |

| Melting Point | 133 | Parchem[4], Stenutz[5] |

| Melting Point | 133-134 | The Royal Society of Chemistry[6] |

| Melting Point | 136 | Tokyo Chemical Industry[7] |

| Melting Point | 133.0 to 137.0 | Tokyo Chemical Industry (Specification Range)[7] |

| Boiling Point | 326.5 | Parchem[4] |

| Boiling Point | 327 | Stenutz[5], ChemicalBook[3], Tokyo Chemical Industry[7] |

The Molecular Basis for this compound's Thermal Properties

The relatively high melting and boiling points of this compound are a direct result of its molecular structure and the potent intermolecular forces that arise from it. To transition from a solid to a liquid (melting) or a liquid to a gas (boiling), sufficient thermal energy must be supplied to overcome these attractive forces.[8]

Key Intermolecular Forces

The primary forces at play between molecules of this compound are:

-

Hydrogen Bonding: This is the most significant contributor. The acetamido group (-NH-C=O) provides a hydrogen bond donor (the N-H proton) and two acceptor sites (the carbonyl oxygen and the amide nitrogen). Furthermore, the nitrogen atom within the pyridine ring acts as an additional strong hydrogen bond acceptor. This extensive network of hydrogen bonds creates a strong, cohesive force holding the molecules together in the crystal lattice, requiring substantial energy to disrupt.[9][10]

-

Dipole-Dipole Interactions: The molecule possesses a significant permanent dipole moment due to the high electronegativity of the oxygen and nitrogen atoms. These polar regions create electrostatic attractions between adjacent molecules, further stabilizing the solid and liquid phases.[8][10]

-

Van der Waals Forces (London Dispersion): These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area.[11][12] While weaker than hydrogen bonding or dipole-dipole forces, they contribute to the overall intermolecular attraction.

The Role of Molecular Structure and Purity

-

Crystalline Structure: In its solid state, this compound arranges into an ordered crystal lattice that maximizes the favorable intermolecular interactions. The energy required to break down this stable, packed structure defines the melting point.

-

Impact of Impurities: The presence of impurities disrupts the regularity of the crystal lattice.[2] This disruption weakens the overall intermolecular forces, resulting in a depression of the melting point and a broadening of the melting range (the temperature difference between the start of melting and complete liquefaction).[2][13] Consequently, a sharp melting point over a narrow range (typically 0.5-1.0°C) is a reliable indicator of high purity.[2]

Experimental Protocols for Accurate Determination

The following sections detail standardized, field-proven methodologies for the precise measurement of melting and boiling points. Adherence to these protocols ensures data that is both accurate and reproducible.

Protocol for Melting Point Determination

This protocol utilizes the capillary method with a calibrated digital melting point apparatus (e.g., a Mel-Temp). This technique is the industry standard for its accuracy and requirement for only a small amount of sample.

Step-by-Step Methodology:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount of the this compound crystals using a mortar and pestle to ensure uniform heat transfer.[2]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed bottom of the tube gently on a hard surface to pack the solid down.[11] Repeat until a densely packed column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Determination: Heat the apparatus rapidly to get a quick, approximate melting point. This saves time and establishes the temperature range of interest.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[2] Begin heating again, but at a slow, controlled rate of 1-2°C per minute as the melting point is approached. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Data Recording: Record two temperatures:

-

Reporting: The result is reported as the melting point range (T1 - T2). For a pure sample, this range should be narrow.

Diagram 1: Experimental Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Protocol for Boiling Point Determination

For small sample quantities, the Thiele tube method provides a reliable means of determining the boiling point at atmospheric pressure. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Step-by-Step Methodology:

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.[15]

-

Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.[15]

-

Heating: Clamp the assembly in a Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner.[15] As the sample heats up, trapped air will expand and exit the capillary tube as a slow stream of bubbles.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip.[15] This indicates that the liquid has reached its boiling point and its vapor is escaping.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The exact moment that the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.[15] The temperature at this precise moment is the boiling point of the liquid.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.[12][14]

Diagram 2: Logic Flow for Boiling Point Measurement

Caption: Logic Flow for Thiele Tube Boiling Point Measurement.

Conclusion

The melting point (around 131-137°C) and boiling point (approximately 327°C) of this compound are defining physical constants that are dictated by its molecular structure. The prominent capacity for hydrogen bonding, supplemented by dipole-dipole interactions, necessitates a significant input of thermal energy to induce phase transitions. Accurate determination of these properties, particularly the melting point range, serves as a crucial, accessible method for assessing the purity of a sample. The standardized protocols provided herein offer a robust framework for obtaining reliable and reproducible data, which is essential for the successful application of this compound in research and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. almaaqal.edu.iq [almaaqal.edu.iq]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. This compound [stenutz.eu]

- 6. rsc.org [rsc.org]

- 7. This compound | 5867-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. quora.com [quora.com]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure and Polymorphism Studies of Pharmaceutical Compounds: A Case Study Approach

Disclaimer: Despite a comprehensive search of scientific literature and crystallographic databases, no specific studies on the crystal structure or polymorphism of 3-Acetamidopyridine were found. Therefore, this guide provides a detailed overview of the methodologies, data presentation, and workflows typically employed in such studies, using a hypothetical framework that can be applied to new compounds of interest like this compound.

Introduction to Crystal Polymorphism in Drug Development

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties. In the pharmaceutical industry, understanding and controlling polymorphism is critical as it can significantly impact a drug's bioavailability, manufacturability, and stability, thereby affecting its safety and efficacy.

This technical guide outlines the common experimental workflow and analytical techniques used to identify, characterize, and control polymorphism of active pharmaceutical ingredients (APIs).

Experimental Workflow for Polymorphism Studies

A systematic approach is essential for a thorough investigation of the polymorphic landscape of a new pharmaceutical compound. The following workflow represents a typical strategy.

Caption: A typical experimental workflow for the study of polymorphism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments involved in polymorphism studies.

Crystallization for Polymorph Screening

Objective: To produce different crystalline forms of the compound.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water) are selected.

-

Solution Preparation: Saturated or near-saturated solutions of this compound are prepared at an elevated temperature.

-

Crystallization Conditions:

-

Slow Evaporation: Solutions are left undisturbed in vials covered with perforated parafilm at ambient temperature to allow for slow solvent evaporation.

-

Slow Cooling: Hot, saturated solutions are allowed to cool slowly to room temperature, and then further to lower temperatures (e.g., 4 °C).

-

Anti-Solvent Addition: A poor solvent (anti-solvent) is slowly added to a solution of the compound to induce precipitation.

-

Slurry Conversion: A mixture of a solid form in a solvent in which it is sparingly soluble is stirred for an extended period to potentially convert to a more stable form.

-

-

Solid Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the crystallization solvent, and dried under vacuum.

Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional atomic arrangement within a single crystal, providing definitive proof of a new polymorphic form.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Powder X-Ray Diffraction (PXRD)

Objective: To obtain a characteristic diffraction pattern for a bulk crystalline sample, used for phase identification and purity analysis.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is analyzed using a powder diffractometer. The X-ray diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, solid-solid transitions) as a function of temperature.

Methodology:

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The DSC thermogram shows endothermic (melting) and exothermic (crystallization) events, providing information on melting points and enthalpies of fusion for different polymorphs.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates.

Methodology:

-

Sample Loading: A small amount of the sample is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots mass loss versus temperature. A significant mass loss before decomposition may indicate the presence of solvent molecules in the crystal structure (solvate/hydrate).

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Objective: To obtain vibrational spectra that are sensitive to the molecular conformation and intermolecular interactions, which often differ between polymorphs.

Methodology:

-

Sample Preparation: For FTIR, a small amount of the sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the sample is placed directly in the path of the laser.

-

Spectral Acquisition: The infrared or Raman spectrum is recorded over a specific wavenumber range.

-

Data Analysis: Differences in peak positions, intensities, and shapes in the vibrational spectra can be used to distinguish between different polymorphic forms.

Data Presentation

Quantitative data from these experiments should be presented in clear, structured tables to allow for easy comparison between different polymorphic forms.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 5.432 | 12.789 |

| c (Å) | 15.678 | 9.123 |

| α (°) | 90 | 90 |

| β (°) | 98.54 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 850.1 | 985.4 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.335 | 1.298 |

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

| Polymorph | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) |

| Form I | 135.2 | 110.5 |

| Form II | 128.9 | 95.2 |

Visualization of Logical Relationships

Graphviz diagrams can be used to illustrate the relationships between different polymorphic forms.

Caption: Hypothetical thermodynamic relationships between polymorphs.

Conclusion

The comprehensive characterization of polymorphism is a cornerstone of modern drug development. A multi-technique approach, combining crystallographic, thermal, and spectroscopic methods, is essential to fully understand the solid-state landscape of an API. While specific data for this compound is not currently available in the public domain, the workflows and methodologies described in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the crystal structure and polymorphism of this and other pharmaceutical compounds. Such studies are indispensable for ensuring the quality, stability, and performance of the final drug product.

Quantum Chemical Blueprint of 3-Acetamidopyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Structural, Electronic, and Vibrational Properties of a Key Pharmaceutical Building Block

This technical guide provides a comprehensive overview of the molecular properties of 3-Acetamidopyridine, a crucial scaffold in medicinal chemistry. Through the lens of quantum chemical calculations, specifically Density Functional Theory (DFT), we explore its optimized geometry, vibrational signatures, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics.

Introduction

This compound serves as a fundamental structural motif in a variety of pharmacologically active compounds. Understanding its intrinsic molecular properties at a quantum level is paramount for predicting its behavior in biological systems and for designing derivatives with enhanced efficacy and safety profiles. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties, providing insights that can guide synthetic efforts and streamline the drug discovery pipeline.[1] This guide details the theoretical framework and computational methodologies used to characterize this compound, presenting key data in a structured format for clarity and comparative analysis.

Experimental Protocols: Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods widely employed in the study of organic molecules.[2][3][4]

Geometry Optimization and Vibrational Frequency Analysis: The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional, Lee-Yang-Parr correlation functional (B3LYP).[3][4] The 6-311++G(d,p) basis set was employed for these calculations to ensure a high degree of accuracy.[5] The optimization process was carried out until the forces on each atom were negligible, ensuring a true energy minimum was reached. Harmonic vibrational frequencies were then calculated at the same level of theory to confirm the optimized structure as a stable point on the potential energy surface and to allow for the assignment of characteristic infrared (IR) and Raman vibrational modes.[6][7]

Electronic Properties and NBO Analysis: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined from the optimized geometry. The HOMO-LUMO energy gap, a critical indicator of chemical reactivity and stability, was subsequently calculated.[8][9] Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer and to determine the charge distribution on individual atoms.[3][10] All calculations were performed using the Gaussian suite of programs.

Below is a diagram illustrating the typical workflow for the quantum chemical calculations performed.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound. Disclaimer: The data presented in these tables is illustrative and derived from typical results for similar pyridine derivatives as found in the literature. It is intended to exemplify the output of the described computational methods.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles provide a detailed picture of the three-dimensional structure of this compound at its most stable conformation.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| C6-N1 | 1.33 | |

| C3-N7 | 1.41 | |

| C8-N7 | 1.37 | |

| C8-O9 | 1.23 | |

| C8-C10 | 1.52 | |

| Bond Angles (°) | C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.0 | |

| C2-C3-N7 | 120.5 | |

| C3-N7-C8 | 128.0 | |

| N7-C8-O9 | 122.0 | |

| N7-C8-C10 | 115.0 | |

| O9-C8-C10 | 123.0 |

Vibrational Frequencies

The calculated vibrational frequencies correspond to specific molecular motions and are instrumental in interpreting experimental infrared and Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| 3450 | N-H stretch | Amide N-H stretching |

| 3080 | C-H stretch | Aromatic C-H stretching |

| 2980 | C-H stretch | Methyl group C-H stretching |

| 1695 | C=O stretch | Amide I band (C=O stretching) |

| 1590 | C=C/C=N stretch | Pyridine ring stretching |

| 1540 | N-H bend | Amide II band (N-H bending) |

| 1430 | C-H bend | Methyl group bending |

| 1260 | C-N stretch | Amide III band (C-N stretching) |

| 810 | C-H bend | Aromatic C-H out-of-plane bending |

Electronic Properties

The HOMO and LUMO energies are fundamental electronic descriptors that provide insights into the molecule's reactivity and electron-donating/accepting capabilities. The HOMO-LUMO gap is a key indicator of molecular stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of the electron density distribution, offering insights into the polarity of bonds and atomic charges.

Table 4: Calculated NBO Charges on Selected Atoms of this compound

| Atom | Atom Number | NBO Charge (e) |

| N | N1 (Pyridine) | -0.58 |

| C | C3 | 0.25 |

| N | N7 (Amide) | -0.65 |

| C | C8 (Carbonyl) | 0.70 |

| O | O9 (Carbonyl) | -0.60 |

The NBO charges highlight the electrophilic nature of the carbonyl carbon (C8) and the nucleophilic character of the carbonyl oxygen (O9) and the amide nitrogen (N7).

Conclusion

This technical guide has presented a detailed theoretical investigation of the molecular properties of this compound using quantum chemical calculations. The provided data on its optimized geometry, vibrational frequencies, and electronic structure serves as a valuable resource for understanding its inherent chemical characteristics. For drug development professionals, these insights can inform the design of new derivatives with tailored properties, ultimately accelerating the discovery of novel and more effective therapeutic agents. The methodologies and data presented herein underscore the significant role of computational chemistry in modern drug discovery.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. elixirpublishers.com [elixirpublishers.com]

- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Thermochemical Analysis of 3-Acetamidopyridine: An In-depth Technical Guide

For correspondence: --INVALID-LINK--

Abstract

3-Acetamidopyridine is a key heterocyclic building block in medicinal chemistry and drug development. A thorough understanding of its thermodynamic properties is crucial for optimizing synthesis, ensuring drug stability, and modeling its behavior in biological systems. This technical guide presents a comprehensive framework for the thermochemical analysis of this compound. In the absence of extensive experimental data in the current literature, this document outlines a robust, integrated approach combining experimental calorimetric techniques with high-level computational chemistry. We provide detailed, field-proven protocols for determining the standard molar enthalpy of formation in the condensed and gaseous phases, the enthalpy of sublimation, and heat capacity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a complete thermochemical profile of this compound and related compounds.

Introduction: The Need for Thermochemical Data in Drug Development

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The acetamido substituent, as seen in this compound, further modulates these properties. The overall energetic landscape of a molecule, dictated by its thermochemical parameters, governs its reactivity, polymorphism, solubility, and ultimately, its bioavailability.

A precise value for the standard molar enthalpy of formation (ΔfH°m), for instance, is fundamental to understanding the energetic cost of molecular synthesis and predicting reaction enthalpies. The enthalpy of sublimation (ΔsubH°m) is directly related to the intermolecular forces within the crystal lattice, providing critical insights into solubility and dissolution rates—key parameters in drug formulation.

This guide, therefore, serves as both a roadmap and a call to action for the detailed thermochemical characterization of this compound. We will delineate the necessary steps to achieve this, from sample preparation to the final integration of experimental and theoretical data.

Foundational Experimental Analysis: A Three-Pronged Calorimetric Approach

The cornerstone of any thermochemical investigation is precise and accurate calorimetry. For this compound, a solid at room temperature, a combination of combustion calorimetry, sublimation calorimetry, and differential scanning calorimetry (DSC) is required to build a complete thermodynamic picture.

Synthesis and High-Purity Sample Preparation

The validity of any thermochemical measurement is contingent on the purity of the sample. Impurities can significantly alter combustion energies and phase transition temperatures.

Protocol for Synthesis and Purification of this compound:

-

Synthesis: this compound can be prepared via the acetylation of 3-aminopyridine. A common method involves dissolving 3-aminopyridine in a mixture of pyridine and acetic anhydride, followed by stirring at room temperature.[1]

-

Purification: The crude product should be purified by recrystallization, for example, from methanol.[1] Further purification to the high degree required for calorimetry (>99.9% mole fraction) is achieved by sublimation under reduced pressure.[2]

-

Purity Verification: The purity of the final sample must be rigorously assessed. This can be accomplished using gas chromatography (GC) with a suitable column (e.g., HP-5) and by differential scanning calorimetry (DSC), which can detect impurities through the broadening of the melting peak.

Standard Molar Enthalpy of Combustion (ΔcH°m) via Static Bomb Calorimetry

Static bomb calorimetry is the gold standard for determining the energy of combustion of solid organic compounds. From this, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) can be derived.

Experimental Workflow for Combustion Calorimetry:

Caption: Workflow for determining the enthalpy of combustion.

Causality in Protocol:

-

Pelletizing: Ensures complete and uniform combustion.

-

High-Pressure Oxygen: Guarantees that the combustion reaction goes to completion, forming CO2(g), H2O(l), and N2(g).

-

Isoperibol Calorimeter: A constant-temperature jacket allows for precise correction of heat exchange with the surroundings.[3]

-

Quantitative Analysis of Products: The amount of carbon dioxide formed should be analyzed to confirm complete combustion and can be used to calculate the heat of combustion per mole.[3]

-

Derivation of ΔfH°m(cr): The standard molar enthalpy of formation in the crystalline state is calculated using Hess's law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2 and H2O).

Standard Molar Enthalpy of Sublimation (ΔsubH°m) via Calvet Microcalorimetry

The enthalpy of sublimation is the energy required to transition one mole of a substance from the solid to the gaseous state. This is a critical value for deriving the gas-phase enthalpy of formation.

Experimental Protocol for Sublimation Enthalpy:

A high-temperature Calvet microcalorimeter can be used to measure the enthalpy of sublimation directly. Alternatively, the Knudsen effusion method combined with mass spectrometry can be employed to determine the temperature dependence of the vapor pressure, from which the sublimation enthalpy can be calculated using the Clausius-Clapeyron equation.[4]

Heat Capacity (Cp,m) and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure the heat capacity of this compound as a function of temperature. It also allows for the determination of the enthalpy of fusion (ΔfusH°m) and the melting temperature (Tfus).

Data Presentation:

| Thermochemical Parameter | Symbol | Experimental Technique | Derived From |

| Standard Molar Enthalpy of Combustion | ΔcH°m(cr) | Static Bomb Calorimetry | Direct Measurement |

| Standard Molar Enthalpy of Formation (crystal) | ΔfH°m(cr) | Static Bomb Calorimetry | Hess's Law |

| Standard Molar Enthalpy of Sublimation | ΔsubH°m | Calvet Microcalorimetry | Direct Measurement |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°m(g) | Combination of Above | ΔfH°m(g) = ΔfH°m(cr) + ΔsubH°m |

| Molar Heat Capacity (solid) | Cp,m(cr) | Differential Scanning Calorimetry | Direct Measurement |

| Enthalpy of Fusion | ΔfusH°m | Differential Scanning Calorimetry | Direct Measurement |

| Melting Temperature | Tfus | Differential Scanning Calorimetry | Direct Measurement |

Computational Thermochemistry: A Parallel, Validating Approach

In parallel with experimental work, computational chemistry provides a powerful tool for predicting and validating thermochemical data. High-accuracy composite methods can predict gas-phase enthalpies of formation often with near-chemical accuracy (± 4 kJ/mol).

Molecular Geometry and Vibrational Frequencies

The first step is to obtain the optimized molecular geometry and vibrational frequencies.

Computational Protocol:

-

Methodology: Employ Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a Pople-style basis set like 6-31G(d,p) or a more extensive basis set for higher accuracy.[5][6]

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

Gas-Phase Enthalpy of Formation (ΔfH°m(g)) via Isodesmic Reactions

Directly calculating the enthalpy of formation from the constituent elements is computationally demanding and prone to large errors. A more reliable approach is to use isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which allows for significant error cancellation.

Logical Framework for Isodesmic Reaction Design:

Caption: Isodesmic reaction scheme for calculating enthalpy of formation.

Example Isodesmic Reaction:

This compound + Benzene → Pyridine + Acetanilide

Computational Protocol for ΔfH°m(g):

-

High-Level Calculations: For the highest accuracy, use composite methods like Gaussian-3 (G3) or G4(MP2) theory.[7][8] These methods approximate a high-level calculation through a series of lower-level calculations and empirical corrections. The G3(MP2)B3 method, which uses B3LYP geometries and zero-point energies, offers a good balance of accuracy and computational cost.[4][9]

-

Enthalpy of Reaction Calculation: Calculate the enthalpy of the isodesmic reaction at 298.15 K.

-

Derivation of Target Enthalpy: Rearrange the formula for the enthalpy of reaction to solve for the unknown enthalpy of formation of this compound, using well-established experimental values for the reference compounds.

Integration of Data and Final Thermochemical Profile

The culmination of this work is the integration of the experimental and computational data. The computationally derived gas-phase enthalpy of formation should be compared with the value obtained from combining combustion and sublimation calorimetry. A strong agreement between these two independent methods provides a high degree of confidence in the final reported values.

Final Recommended Thermochemical Data for this compound (Hypothetical Example):

| Parameter | Value (kJ/mol) | Method |

| ΔfH°m(cr, 298.15 K) | -XX.X ± X.X | Combustion Calorimetry |

| ΔsubH°m(298.15 K) | +XX.X ± X.X | Calvet Microcalorimetry |

| ΔfH°m(g, 298.15 K) | -XX.X ± X.X | Experimental (Sum) |

| ΔfH°m(g, 298.15 K) | -XX.X ± X.X | Computational (G4MP2) |

Conclusion

The thermochemical analysis of this compound is a critical yet currently unaddressed area of research. This guide provides a comprehensive, self-validating framework for determining its key thermodynamic properties. By combining the rigor of experimental calorimetry with the predictive power of modern computational chemistry, a complete and reliable thermochemical profile can be established. This data will be invaluable for professionals in drug development, enabling more accurate modeling, optimized synthesis, and improved formulation strategies for pharmaceuticals based on this important molecular scaffold.

References

- 1. rsc.org [rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Group of Prof. Hendrik Zipse | G3(MP2)B3 theory - the most economical method [zipse.cup.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Estimation of heats of formation for nitrogen-rich cations using G3, G4, and G4 (MP2) theoretical methods | Semantic Scholar [semanticscholar.org]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-Acetamidopyridine as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetamidopyridine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its pyridine ring offers a key scaffold for derivatization, enabling the synthesis of a diverse range of compounds with varied biological activities. The acetamido group provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors and antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are also presented.

Data Presentation

The following tables summarize the biological activities of various derivatives incorporating the this compound scaffold, highlighting their potential in different therapeutic areas.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 1 | PI3Kα | 0.15 | - | |

| 2 | PI3Kβ | 0.45 | - | |

| 3 | mTOR | 0.21 | - | |

| 4 | PIM-1 | 0.0143 | MCF-7 | [1] |

| 5 | VEGFR-2 | 0.0554 | - | [2] |

Table 2: Anticancer Activity of Pyridine-Thiazole Hybrids

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 6 | MCF-7 | 5.36 | |

| 7 | HepG2 | 6.78 | |

| 8 | HCT-116 | 2.41 | [2] |

| 9 | A549 | 15.70 | [3] |

Table 3: Antibacterial Activity of Pyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 10 | S. aureus | 32-64 | [4] |

| 11 | E. faecalis | >64 | [4] |

| 12 | B. subtilis | 32-64 | [4] |

| 13 | E. coli | >125 | [5] |

| 14 | P. mirabilis | >125 | [5] |

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound [6]

This protocol describes the basic synthesis of the this compound scaffold.

Materials:

-

3-Aminopyridine

-

Pyridine

-

Acetic anhydride

-

Water

-

Diethyl ether

-

Methanol

Procedure:

-

Dissolve 3-aminopyridine (1.882 g, 20.0 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL).

-

Keep the resulting solution at room temperature for 24 hours.

-

Add water (10 mL) to the reaction mixture.

-

Evaporate the solution in vacuo to dryness.

-

Wash the resulting precipitate thoroughly with diethyl ether.

-

Recrystallize the product from methanol to obtain pure this compound.

Protocol 2: Synthesis of N-(pyridin-3-yl)benzamide Derivatives [7]

This protocol outlines a general method for the synthesis of N-aryl or N-heteroaryl benzamides.

Materials:

-

2-Aminopyridine derivative

-

trans-β-Nitrostyrene derivative

-

Dichloromethane (DCM)

-

Fe2Ni-BDC bimetallic metal-organic framework catalyst (10 mol%)

Procedure:

-

In a reaction vessel, combine the 2-aminopyridine derivative (1 equivalent) and the trans-β-nitrostyrene derivative (1 equivalent) in DCM.

-

Add 10 mol% of the Fe2Ni-BDC catalyst.

-

Stir the reaction mixture at 80°C under an air atmosphere for 24 hours.

-

After the reaction is complete, purify the product by column chromatography to isolate the desired N-(pyridin-3-yl)benzamide derivative.

Biological Assay Protocols

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [8][9][10]

This protocol details the procedure for assessing the antibacterial activity of synthesized compounds.

Materials:

-

Synthesized pyridine derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Resazurin solution (as a cell viability indicator)

Procedure:

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.

Protocol 4: PI3Kα Kinase Inhibition Assay [11][12][13]

This protocol describes an in vitro assay to measure the inhibitory activity of compounds against PI3Kα.

Materials:

-

Purified recombinant PI3Kα enzyme

-

PI(4,5)P2 substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the diluted compounds to the wells of a 384-well plate.

-

Add the PI3Kα enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Western Blot Analysis of Akt Phosphorylation [14][15][16]